An In-depth Technical Guide to 6-Methoxypyridine-2-carbonitrile: Synthesis and Properties
An In-depth Technical Guide to 6-Methoxypyridine-2-carbonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a methoxy group and a cyano group, provides multiple reactive sites for further functionalization. This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1] Notably, it has been identified in the patent literature as a precursor for the development of novel therapeutic agents, such as prostaglandin EP3 receptor antagonists, allosteric modulators of nicotinic acetylcholine receptors, and agonists of the APJ receptor.[] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral data, and reactivity.
Physicochemical Properties
6-Methoxypyridine-2-carbonitrile is typically a white to tan powder or crystalline solid at room temperature.[] It is soluble in polar organic solvents, which facilitates its use in various chemical reactions.[1] A summary of its key computed and experimental properties is presented below.
| Property | Value | Source |
| CAS Number | 83621-01-6 | [1][][3][4] |
| Molecular Formula | C₇H₆N₂O | [][4][5] |
| Molecular Weight | 134.14 g/mol | [][4][5] |
| Appearance | White to tan powder or crystals | [] |
| Melting Point | 62-67 °C | [6] |
| Boiling Point | 230.517 °C at 760 mmHg | [][6] |
| Density | 1.162 g/cm³ | [][6] |
| LogP | 0.96188 | [][6] |
| Exact Mass | 134.048012819 Da | [] |
| Topological Polar Surface Area | 45.9 Ų | [] |
| Canonical SMILES | COC1=CC=CC(=N1)C#N | [][5] |
| InChI Key | LTSUUWWSGRKYFO-UHFFFAOYSA-N | [][6] |
Synthesis of 6-Methoxypyridine-2-carbonitrile
Several synthetic routes have been reported for the preparation of 6-Methoxypyridine-2-carbonitrile, starting from readily available pyridine derivatives. The choice of method often depends on the availability of starting materials, cost, and desired scale.
Common Synthetic Pathways
-
Cyanation of Halogenated Pyridines: A common method involves the nucleophilic substitution of a halogen atom (typically chloro- or bromo-) at the 2-position of a 6-methoxypyridine ring with a cyanide source. This reaction is often catalyzed by a copper(I) salt, such as cuprous cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or pyridine under inert gas protection.[7]
-
From Carboxylic Acids: The synthesis can start from 6-methoxy-2-pyridinecarboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[7] The resulting 6-methoxy-2-pyridyl formyl chloride is then reacted with a cyanide salt, such as sodium cyanide (NaCN), in a suitable solvent to yield the target nitrile.[7]
-
From Amino Pyridines (Sandmeyer-type Reaction): Another route utilizes 2-amino-6-methoxypyridine as the starting material.[7] The amino group is converted to a diazonium salt at low temperature using sodium nitrite and a strong acid (e.g., HCl).[7] The subsequent reaction of the diazonium salt with a mixture of cuprous cyanide and potassium cyanide replaces the diazo group with a cyano group to form the final product.[7]
Caption: General synthetic workflows for 6-Methoxypyridine-2-carbonitrile.
Detailed Experimental Protocol: Cyanation of 2-Bromo-6-methoxypyridine
This protocol is a representative procedure based on common cyanation reactions of halo-pyridines.
Materials:
-
2-Bromo-6-methoxypyridine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-methoxypyridine (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere. The typical concentration is 0.5-1.0 M.
-
Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize any acidic byproducts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6-Methoxypyridine-2-carbonitrile.
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of 6-Methoxypyridine-2-carbonitrile. While specific peak-by-peak data from a single source is not available, the expected characteristics can be described based on the structure and data for related compounds.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Expected signals would include a singlet for the methoxy group (-OCH₃) protons around 3.9-4.1 ppm. Three aromatic protons on the pyridine ring would appear as doublets or triplets in the 6.8-7.8 ppm region, showing coupling patterns consistent with a 2,6-disubstituted pyridine. Spectra are available for viewing on platforms like ChemicalBook.[8] |
| ¹³C NMR | The spectrum would show seven distinct carbon signals. The nitrile carbon (-C≡N) is expected around 115-120 ppm. The methoxy carbon (-OCH₃) would appear around 54-56 ppm. The five pyridine ring carbons would resonate in the aromatic region (approx. 110-165 ppm), with the carbon attached to the methoxy group (C6) being the most downfield. |
| IR Spectroscopy | The most prominent and characteristic peak would be a strong, sharp absorption band for the nitrile group (-C≡N) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹.[9] Other bands would correspond to C-O stretching of the methoxy group and C=C/C=N stretching of the pyridine ring. |
| Mass Spectrometry | The exact mass is 134.048012819, corresponding to the molecular formula C₇H₆N₂O.[] The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 134. |
Reactivity and Applications
The chemical reactivity of 6-Methoxypyridine-2-carbonitrile is dictated by its three key functional components: the pyridine ring, the nitrile group, and the methoxy group.
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an aminomethyl group or react with organometallic reagents.
-
Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring towards electrophilic substitution, although such reactions are generally difficult on pyridine rings. It can also be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding pyridone.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions.
These reactive handles make 6-Methoxypyridine-2-carbonitrile a valuable intermediate for creating diverse molecular scaffolds for drug discovery.
Caption: Reactivity and application pathways of 6-Methoxypyridine-2-carbonitrile.
Safety Information
6-Methoxypyridine-2-carbonitrile is a chemical that must be handled with appropriate safety precautions in a laboratory setting.
-
Signal Word: Danger[]
-
GHS Hazard Statements: H301 (Toxic if swallowed)[]
-
Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling. Standard precautions include wearing personal protective equipment (gloves, safety glasses, lab coat), avoiding inhalation of dust, and preventing contact with skin and eyes.[] Handle in a well-ventilated area or a chemical fume hood.
References
- 1. CAS 83621-01-6: 6-Methoxypyridine-2-carbonitrile [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. eontrading.uk [eontrading.uk]
- 6. 83621-01-6(6-Methoxypyridine-2-carbonitrile) | Kuujia.com [kuujia.com]
- 7. 2-Pyridinecarbonitrile, 6-Methoxy- | CAS 23620-57-5 | Properties, Uses, Safety, Supplier & SDS | High Purity Chemical from China [pipzine-chem.com]
- 8. 6-methoxypyridine-2-carbonitrile(83621-01-6) 1H NMR spectrum [chemicalbook.com]
- 9. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
